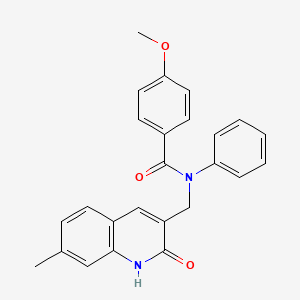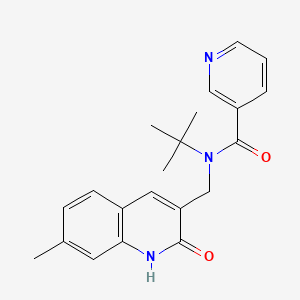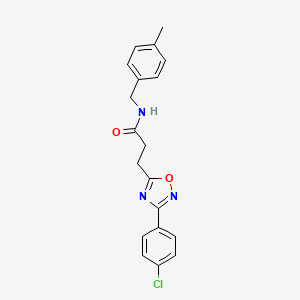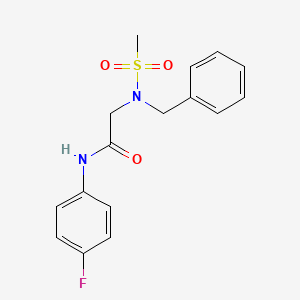
N-(2,6-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, commonly referred to as DAS-181, is a small molecule drug that has shown promising results in treating various viral infections. It has been developed by Ansun Biopharma Inc. and is currently in the clinical trial phase.
Mecanismo De Acción
DAS-181 is a sialidase enzyme that cleaves the sialic acid receptors on the surface of the virus. This prevents the virus from attaching to the host cells and thus prevents the infection from spreading. The sialidase activity of DAS-181 is specific to the sialic acid receptors on the surface of the virus and does not affect the sialic acid receptors on the host cells.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated in animal studies and clinical trials. It has a low toxicity profile and does not cause any significant adverse effects. DAS-181 is rapidly absorbed and distributed in the body, and it has a short half-life of approximately 2-3 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAS-181 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a specific mechanism of action that is different from traditional antiviral drugs. However, DAS-181 is still in the clinical trial phase, and its efficacy and safety profile in humans are yet to be fully established.
Direcciones Futuras
There are several future directions for DAS-181 research. One potential application is in the treatment of COVID-19, as the virus also uses sialic acid receptors to attach to the host cells. Another future direction is to explore the use of DAS-181 in combination with other antiviral drugs to enhance its efficacy. Additionally, further studies are needed to establish the safety and efficacy of DAS-181 in humans and to determine its optimal dosage and administration route.
Conclusion:
In conclusion, DAS-181 is a promising antiviral drug that has shown efficacy against various viral infections. Its specific mechanism of action and low toxicity profile make it a potential candidate for further research and development. The future directions for DAS-181 research include exploring its use in COVID-19 treatment, combination therapy, and further studies to establish its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of DAS-181 involves several steps. The first step is the synthesis of 2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetic acid, which is then reacted with 2,6-difluoroaniline to produce DAS-181. The purity of DAS-181 is then confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
DAS-181 has been shown to be effective against various viral infections such as influenza, parainfluenza, and respiratory syncytial virus (RSV). It works by cleaving the sialic acid receptors on the surface of the virus, thus preventing the virus from attaching to the host cells. This mechanism of action is different from that of traditional antiviral drugs, which target the replication of the virus.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S/c1-14-5-2-3-8-19(14)25-30(27,28)16-11-9-15(10-12-16)29-13-20(26)24-21-17(22)6-4-7-18(21)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIBRNKGUQANOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)






